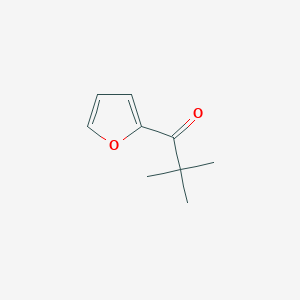

1-(呋喃-2-基)-2,2-二甲基丙烷-1-酮

描述

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions with other organic compounds . For example, one method for the formation of enantiopure 1-(2-furanyl)-1,2-ethanediol requires substituted or non-substituted 2-vinylfuran .Molecular Structure Analysis

Furan derivatives have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the molecular structure and vibrational properties of the compounds .Chemical Reactions Analysis

Furan platform chemicals (FPCs) can participate in a variety of reactions . This perspective looks at the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .Physical and Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .科学研究应用

1. 聚酮类螺环缩酮形成中的合成与立体化学

1-(呋喃-2-基)-2,2-二甲基丙烷-1-酮和相关的呋喃化合物已被用于合成复杂的聚酮类螺环缩酮。在 Meilert、Pettit 和 Vogel (2004) 的一项研究中,2,2'-亚甲基双[呋喃] 被转化为具有高立体和对映选择性的各种螺环缩酮。这些螺环缩酮在抑制癌细胞生长方面显示出潜力,展示了该化合物在合成生物活性分子中的作用 (Meilert, Pettit, & Vogel, 2004).

2. 光物理性质和传感器应用

呋喃衍生物的光物理性质已被广泛研究,一些化合物显示出作为金属离子传感器的潜力。库马尔、库马瓦特、古普塔和夏尔马 (2015) 研究了源自呋喃化合物的 2-(烷基氨基)-3-芳基-6,7-二氢苯并呋喃-4(5H)-酮,它们在铝(III) 离子存在下表现出颜色变化。这表明它们可用作金属检测的视觉传感器 (Kumar, Kumawat, Gupta, & Sharma, 2015).

3. 杂环化合物的合成

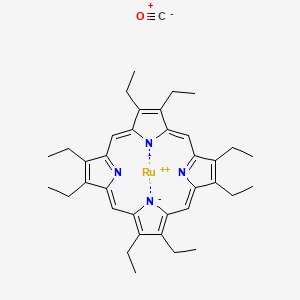

呋喃衍生物在合成具有潜在药物应用的杂环化合物中也至关重要。纳加拉詹、卡和李 (2001) 展示了含有呋喃、吡咯和噻吩的中Meso-二烷基卟啉原样混合环状低聚物的合成。这项研究突出了该化合物在创建具有潜在药用价值的复杂分子中的作用 (Nagarajan, Ka, & Lee, 2001).

4. 生物活性和结构分析

呋喃衍生物的生物活性和结构分析在药物化学中至关重要。胡景乾等人 (2016) 对呋喃化合物的一项研究显示出中等的除草剂和杀菌剂活性,强调了呋喃衍生物在农业应用中的潜力。晶体结构分析提供了对导致这些生物活性的分子相互作用的见解 (胡景乾等,2016).

5. 食品中的风味和香气贡献

众所周知,呋喃衍生物对各种食品的风味和香气有显着贡献。Zabetakis、Gramshaw 和 Robinson (1999) 综述了用于分析、合成和生物合成 2,5-二甲基-4-羟基-2H-呋喃-3-酮及其衍生物的分析和有机方法。这些化合物是许多水果和烘焙食品中的关键风味成分,突出了呋喃衍生物在食品工业中的重要性 (Zabetakis, Gramshaw, & Robinson, 1999).

6. 环加成反应和光物理研究

呋喃衍生物用于各种环加成反应和光物理研究。Kowalewski 和 Margaretha (1992) 探索了 2,3-二氢-4H-噻吩-4-酮在呋喃中的辐照,导致形成在材料科学和有机合成中具有潜在应用的环加成物 (Kowalewski & Margaretha, 1992).

7. 光致变色性质和有机合成

对呋喃衍生物的光致变色性质的研究对有机合成和材料科学具有影响。艾肯等人 (2014) 合成了 5-羟基取代的萘并呋喃和萘并噻唑,导致光致变色苯并色烯。这些化合物在设计在不同光照条件下变色的材料中具有潜在用途 (Aiken et al., 2014).

8. 抗疟潜力

呋喃衍生物已被探索其抗疟潜力。Krake 等人 (2017) 将基于呋喃的化合物确定为恶性疟原虫的适度抑制剂,突出了这些衍生物在开发新型抗疟剂中的作用 (Krake et al., 2017).

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives have been reported to exhibit antibacterial activity . The interaction of the compound with its targets could lead to changes at the molecular level, disrupting the normal functioning of the target cells.

Biochemical Pathways

The compound 1-(Furan-2-yl)-2,2-dimethylpropan-1-one might affect several biochemical pathways. Furan derivatives have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . The reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .

Result of Action

Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

安全和危害

未来方向

生化分析

Biochemical Properties

1-(Furan-2-yl)-2,2-dimethylpropan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .

Cellular Effects

The cellular effects of 1-(Furan-2-yl)-2,2-dimethylpropan-1-one are not fully understood yet. Related furan derivatives have been shown to have effects on various types of cells. For example, a compound called Flazin, which contains a furan ring, has been shown to inhibit the proliferation of HL-60 cells .

Molecular Mechanism

Furan derivatives are known to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that furan derivatives can undergo various chemical reactions over time, leading to changes in their effects .

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Furan derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Furan derivatives are known to be involved in various cellular processes, which suggests that they may be localized to specific compartments or organelles within the cell .

属性

IUPAC Name |

1-(furan-2-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMBYTKNBWARAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281768 | |

| Record name | 1-(2-Furanyl)-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-54-2 | |

| Record name | 1-(2-Furanyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furanyl)-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。